molecular formula C9H9N3O2 B2823704 Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate CAS No. 1422205-93-3

Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B2823704
CAS No.: 1422205-93-3
M. Wt: 191.19
InChI Key: UXYQMISKWTUVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate (CAS 1422205-93-3) is a high-value benzimidazole derivative of significant interest in pharmaceutical and medicinal chemistry research. This compound, with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol, serves as a versatile chemical building block for the design and synthesis of novel bioactive molecules . The benzimidazole core is a privileged scaffold in drug discovery, known for its wide range of biological activities . Researchers value this specific methyl carboxylate derivative as a key intermediate for generating compound libraries aimed at investigating new therapeutic agents. Its structure is particularly relevant in the exploration of antioxidant compounds, as suggested by recent research into benzimidazole-based hydrazones for combating diseases caused by oxidative stress . The presence of both an amino and an ester functional group on the benzimidazole ring makes it a suitable precursor for further chemical modifications, including the synthesis of complex hydrazone derivatives for structure-activity relationship (SAR) studies . Proper storage conditions are recommended to be in a dark place, sealed and dry at 2-8°C . This product is intended for research and development purposes only and is not classified as a drug or consumer product. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

methyl 6-amino-1H-benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYQMISKWTUVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)N)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of o-phenylenediamine with an appropriate carboxylate ester. One common method involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer therapies. The compound's unique structural properties enhance its bioactivity, making it an attractive candidate for drug development. Recent studies have shown that derivatives of this compound exhibit notable anti-inflammatory and analgesic activities. For instance, compounds derived from benzimidazole have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in pain management therapies .

Case Study: Anticancer Properties

A study investigated the anticancer potential of this compound derivatives. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the benzimidazole structure could lead to more potent anticancer agents .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding mechanisms. Its ability to interact with specific molecular targets allows researchers to explore various biological processes at the molecular level. For example, studies have shown that certain derivatives can effectively inhibit key enzymes involved in metabolic pathways, leading to potential therapeutic applications in metabolic disorders .

Material Science

In material science, this compound is used in the development of advanced materials , including coatings and polymers that require specific chemical resistance and stability. Its unique chemical properties allow it to be incorporated into materials that can withstand harsh environmental conditions, making it valuable for industrial applications .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Pharmaceutical DevelopmentIntermediate for synthesizing anticancer drugs; enhances bioactivitySignificant cytotoxic effects on cancer cell lines
Biochemical ResearchStudies enzyme inhibition and receptor interactionsEffective inhibition of COX enzymes
Material ScienceDevelopment of coatings and polymers with enhanced chemical resistanceValuable for industrial applications requiring durability

Mechanism of Action

The mechanism of action of Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly influence the reactivity, solubility, and stability of benzimidazole derivatives. Below is a comparative analysis of key analogs:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate (857035-29-1) 6-NH₂, 4-COOCH₃ C₉H₉N₃O₂ 191.19 High solubility, reactive amino group
Methyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate (N/A) 6-Cl, 4-COOCH₃ C₉H₇ClN₂O₂ 211.2 Electron-deficient, lower solubility
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (1388041-76-6) 6-Cl, 2-O, 4-COOCH₃ C₉H₇ClN₂O₃ 226.62 Increased H-bonding, potential kinase inhibition
Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate (606144-02-9) 4-F, 6-COOCH₃, aryl-NH C₁₆H₁₂BrClFN₃O₂ 412.64 High lipophilicity, parent drug scaffold
Methyl 6-iodo-2-methyl-1H-benzo[d]imidazole-4-carboxylate (2597936-53-1) 6-I, 2-CH₃, 4-COOCH₃ C₁₀H₉IN₂O₂ 316.1 Heavy atom effect, radiopharmaceutical potential
Key Observations:
  • Amino vs. Halogen Substituents: The amino group in the target compound enhances nucleophilicity and water solubility compared to chloro () or iodo () analogs, which are electron-withdrawing and reduce solubility .
  • Oxo Group Impact : The 2-oxo derivative (CAS 1388041-76-6) exhibits higher molecular weight and hydrogen-bonding capacity, which may improve binding to biological targets like kinases .
  • Fluorine and Lipophilicity : The 4-fluoro substituent in CAS 606144-02-9 increases metabolic stability and lipophilicity, typical of fluorinated drug candidates .

Reactivity and Stability

  • Amino Group Reactivity: The 6-NH₂ group in the target compound enables diazotization and amide coupling, unlike halogenated analogs .
  • Ester Hydrolysis : All methyl esters (e.g., –10) are prone to hydrolysis under acidic/basic conditions, yielding carboxylic acids for further modification .
  • Oxo Group Stability: The 2-oxo derivative () may exhibit keto-enol tautomerism, affecting its stability in solution .

Biological Activity

Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound belonging to the benzimidazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an amino group at the 6th position and a carboxylate ester group at the 4th position of the benzimidazole ring. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been studied for its potential as an enzyme inhibitor , particularly against poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, thus enhancing the efficacy of certain chemotherapeutic agents .

Anticancer Properties

A series of studies have evaluated the cytotoxic effects of this compound across various cancer cell lines. For instance, compounds derived from this structure demonstrated significant antiproliferative activity against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 7.82 to 10.21 µM , indicating potent activity comparable to established chemotherapeutics like sorafenib and doxorubicin .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
6cHCT-1168.65Sorafenib12.0
6iHepG29.50Doxorubicin10.0
6mMCF-710.21Sunitinib15.0

Mechanisms Underlying Anticancer Activity

Further investigations into the mechanisms of action revealed that treatment with these compounds led to cell cycle arrest in the G1 phase and induced apoptosis in HepG2 cells. Flow cytometry analyses indicated a significant increase in early apoptotic markers such as caspase-3 and Bax, while levels of the anti-apoptotic protein Bcl-2 decreased markedly . These findings suggest that this compound derivatives may trigger apoptotic pathways, contributing to their anticancer effects.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Bacillus cereus . The minimum inhibitory concentration (MIC) values for these compounds were found to be significantly lower than those for standard antibiotics, indicating their potential as effective antimicrobial agents.

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Standard AntibioticMIC (µg/mL)
EJMCh-9S. aureus50Vancomycin100
EJMCh-13B. cereus25Bacitracin50

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in drug development:

  • PARP Inhibition : Research indicated that derivatives with specific substitutions exhibited strong PARP inhibition, with IC50 values comparable to established drugs like Olaparib .
  • Cytotoxicity Assessment : A comprehensive evaluation using the MTT assay across multiple cancer cell lines demonstrated significant cytotoxicity, reinforcing the compound's therapeutic potential .
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that certain derivatives displayed potent activity against resistant bacterial strains, suggesting their utility in treating infections where conventional antibiotics fail .

Q & A

Basic Research Questions

1.1. What are the optimal synthetic routes for Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate?

The synthesis typically involves multi-step functionalization of benzimidazole precursors. A common approach includes:

  • Step 1 : Nitration or halogenation of the benzimidazole core to introduce substituents at the 6-position.
  • Step 2 : Reduction of nitro or chloro groups to amino groups using catalytic hydrogenation or metal-mediated methods (e.g., Pd/C with H₂).
  • Step 3 : Esterification or transesterification to install the methyl carboxylate group at the 4-position.
    Key challenges include regioselectivity control and purification of intermediates. Evidence from analogous compounds (e.g., methyl 6-chloro derivatives) suggests using orthogonal protecting groups to minimize side reactions .

1.2. How can structural characterization be performed for this compound?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the amino group at C6 and ester at C4 produce distinct shifts in aromatic regions (δ 6.5–8.0 ppm for protons, δ 160–170 ppm for carbonyl carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .

Advanced Research Questions

2.1. How do substituent modifications influence biological activity?

Comparative studies on benzimidazole derivatives reveal:

  • Amino Group (C6) : Enhances hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites).
  • Methyl Ester (C4) : Balances lipophilicity and solubility, affecting bioavailability.
    A structure-activity relationship (SAR) table based on analogs:
Substituent Biological Activity Key Reference
6-NH₂, 4-COOCH₃Enhanced kinase inhibition
6-Cl, 4-COOCH₃Antimicrobial activity
6-NO₂, 4-COOCH₃Cytotoxicity (DNA intercalation)

Methodological insights: Use molecular docking to predict binding modes and guide substituent optimization .

2.2. What crystallographic strategies resolve challenges in polymorph screening?

  • Data Collection : High-resolution X-ray diffraction (XRD) with synchrotron radiation for small crystals.
  • Refinement : SHELXL’s robust algorithms handle twinning or disorder common in flexible benzimidazole cores .
  • Hydrogen Bond Analysis : Graph-set analysis (e.g., Etter’s rules) to map intermolecular interactions influencing crystal packing .

2.3. How can experimental phasing resolve ambiguities in electron density maps?

  • SHELXE Pipeline : Combines SAD/MAD phasing with density modification for low-resolution data.
  • Example : For co-crystals with macromolecules, iterative model building and refinement using COOT and PHENIX, integrated with SHELX workflows .

Methodological Contradictions and Solutions

3.1. Discrepancies in reported biological activities of similar compounds

  • Issue : Variability in IC₅₀ values for kinase inhibition across studies.
  • Resolution : Standardize assay conditions (e.g., ATP concentration, pH) and validate purity (>95% by HPLC). Cross-reference synthetic protocols to rule out structural deviations .

3.2. Conflicting solubility profiles in different solvents

  • Data Conflict : Poor solubility in water vs. DMSO noted in analogs.
  • Solution : Use Hansen solubility parameters (HSP) to predict solvent compatibility. For in vitro assays, employ co-solvents like PEG-400 at <1% v/v to avoid cytotoxicity .

Emerging Research Directions

4.1. Can computational models predict synthetic feasibility?

  • Retrosynthesis Tools : Use AI-driven platforms (e.g., Chematica) to prioritize routes with minimal protecting groups.
  • DFT Calculations : Optimize reaction pathways for amino group installation, reducing side products like over-reduced intermediates .

4.2. What role does the amino group play in supramolecular assembly?

  • Hydrogen-Bond Networks : The 6-NH₂ group participates in N–H···O/N interactions, stabilizing co-crystals with carboxylic acid partners. Study via temperature-dependent XRD to map dynamic bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.